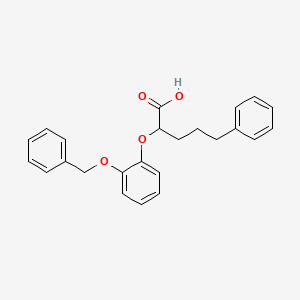

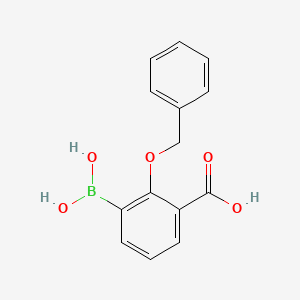

2-(苯甲氧基)-3-(二羟基硼烷基)苯甲酸

描述

Synthesis Analysis

Paper describes a microbial dihydroxylation of benzoic acid, which is a method that could potentially be adapted for the synthesis of 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid. The process involves the use of Alcaligenes eutrophus strain B9 to convert benzoic acid to a dihydroxylated cyclohexadiene derivative. This method showcases the potential for biocatalytic approaches in the synthesis of complex organic molecules.

Molecular Structure Analysis

The molecular structure of benzoic acid and its derivatives has been studied in paper , where gas-phase electron diffraction and theoretical calculations were used to determine the structure of benzoic acid and 2-hydroxybenzoic acid. These findings could be extrapolated to understand the molecular structure of 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid, particularly the orientation of the carboxyl group and potential internal hydrogen bonding.

Chemical Reactions Analysis

While the papers do not directly address the chemical reactions of 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid, paper discusses the synthesis of related compounds through a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization process. This indicates that palladium-catalyzed reactions could be relevant for modifying the structure of the compound or for synthesizing related compounds.

Physical and Chemical Properties Analysis

Paper provides a comprehensive spectroscopic and molecular structure investigation of a related compound, 2-[(2-hydroxyphenyl) carbonyloxy] benzoic acid. The study includes experimental and theoretical approaches such as FT-IR, FT-Raman, and DFT calculations. Insights from this paper could be used to predict the physical and chemical properties of 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid, including vibrational wavenumbers, molecular stability, and electronic properties.

科学研究应用

羧酸的生物活性

天然羧酸,包括苯甲酸衍生物,因其多样的生物活性而闻名。这些化合物的结构显着影响其抗氧化、抗菌和细胞毒活性。一项比较不同羧酸的研究发现,结构变化,如羟基的数量和共轭键,与其生物活性相关。迷迭香酸在所研究的化合物中表现出最高的抗氧化活性,而咖啡酸和肉桂酸表现出显着的抗菌特性。这些分子中羟基的存在也与其细胞毒性潜力有关,表明结构特征在其生物效应中起着至关重要的作用 (Godlewska-Żyłkiewicz 等,2020)。

羧酸衍生物的合成与应用

新型羧酸衍生物(如 2-((3-(氯甲基)-苯甲酰)氧基)苯甲酸)的合成和探索因其潜在的生物活性而备受关注。这些化合物,包括水杨酸衍生物,因其抗炎、镇痛和抗血小板活性而受到研究。这些分子的修饰可以产生毒性降低和治疗潜力增强的替代品。这凸显了基于羧酸结构及其衍生物开发新药的持续研究 (Tjahjono 等,2022)。

在肠道健康调节中的作用

苯甲酸是一种简单的羧酸,被广泛用作食品和饲料中的防腐剂。最近的研究表明其在改善肠道功能方面的潜力。适当水平的苯甲酸可以通过调节酶活性、氧化还原状态、免疫力和微生物群组成来增强消化、吸收和肠道屏障。这表明苯甲酸及其衍生物除了保鲜特性外,还可以在促进肠道健康中发挥重要作用,尽管过量摄入会损害肠道健康 (Mao 等,2019)。

作用机制

Target of Action

Boronic acids and their esters, which this compound is a part of, are highly considered for the design of new drugs and drug delivery devices .

Mode of Action

It’s known that boronic acids and their esters are suitable for neutron capture therapy . This suggests that the compound might interact with its targets by delivering boron atoms, which can capture neutrons and produce alpha particles that destroy cancer cells.

Biochemical Pathways

The compound’s boronic ester group might play a role in various biochemical reactions due to its ability to form reversible covalent bonds with proteins and other biomolecules .

Pharmacokinetics

It’s known that boronic acids and their esters are only marginally stable in water , which might affect their bioavailability and pharmacokinetic properties.

Result of Action

Given the compound’s potential use in neutron capture therapy , it might induce cytotoxic effects in cancer cells by delivering boron atoms that produce destructive alpha particles upon neutron capture.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid. For instance, the compound’s stability might be compromised in aqueous environments due to the marginal stability of boronic acids and their esters in water . Therefore, the compound’s formulation and administration methods should be designed to minimize its exposure to water.

安全和危害

未来方向

The future research directions would depend on the specific properties and potential applications of this compound. For example, if this compound shows promising properties for boron neutron capture therapy, future research might focus on optimizing its synthesis and studying its biological effects .

属性

IUPAC Name |

3-borono-2-phenylmethoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BO5/c16-14(17)11-7-4-8-12(15(18)19)13(11)20-9-10-5-2-1-3-6-10/h1-8,18-19H,9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTEZLKZQMJGYQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)C(=O)O)OCC2=CC=CC=C2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2304634-24-8 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2304634-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

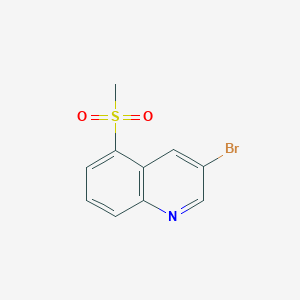

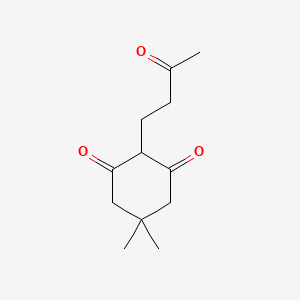

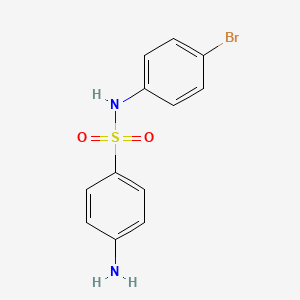

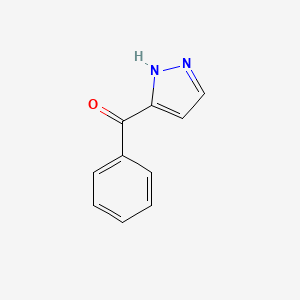

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide](/img/structure/B3032483.png)

![2-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B3032487.png)